2-chloro-N-cyclopropyl-N-methylacetamide

Building block synthesis α-Chloroacetamide preparation Process chemistry yield

2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) is a tertiary α-chloroacetamide building block bearing both an N-cyclopropyl and an N-methyl substituent on the amide nitrogen. It is classified as a small-molecule synthetic intermediate (MW 147.6 Da, C₆H₁₀ClNO) with predicted LogP −0.15, zero H-bond donors, and a polar surface area of 20 Ų.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 722538-31-0
Cat. No. B3151807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopropyl-N-methylacetamide
CAS722538-31-0
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)CCl
InChIInChI=1S/C6H10ClNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3
InChIKeyANZVRBHYIYMRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) – Procurement-Relevant Identity and Core Characteristics


2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) is a tertiary α-chloroacetamide building block bearing both an N-cyclopropyl and an N-methyl substituent on the amide nitrogen . It is classified as a small-molecule synthetic intermediate (MW 147.6 Da, C₆H₁₀ClNO) with predicted LogP −0.15, zero H-bond donors, and a polar surface area of 20 Ų . The compound is commercially available at 95% purity (ambient storage) . Its defining documented role is as the critical substrate in a palladium(0)-catalyzed, enantioselective intramolecular C(sp³)–H activation that constructs the azabicyclo[3.1.0]hexan-3-one core of a Genentech NIK (NF-κB-inducing kinase) inhibitor candidate .

Why Generic Substitution of 2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) Fails: The Structural Basis for Selection Specificity


Superficially similar α-chloroacetamides cannot substitute for 2-chloro-N-cyclopropyl-N-methylacetamide because the documented application—a Pd(0)-catalyzed enantioselective C(sp³)–H activation/cyclization to form an azabicyclo[3.1.0]hexanone—requires the simultaneous presence of three structural features: (i) the electrophilic α-chloroacetyl group as the C–H activation handle, (ii) the N-cyclopropyl ring as the intramolecular C–H functionalization site, and (iii) N-methyl substitution to tune the amide conformation and avoid a secondary amide NH that would compete for metal coordination or alter the reaction pathway . The closest commercially available analog, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), lacks the N-methyl group, possesses an NH donor (1 H-bond donor vs. 0), has a different conformational profile, and would generate a distinct—or no—cyclization product under the published conditions [1]. Other analogs such as 2-chloro-N,N-dimethylacetamide lack the cyclopropyl ring entirely and cannot participate in the requisite cyclopropane C–H activation . The quantitative evidence below establishes exactly where the target compound provides measurable differentiation.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) vs. Closest Analogs


Preparative Synthesis Yield: 89% Isolated Yield at Decagram Scale vs. Typical Yields for Secondary Amide Analogs

The target compound 2-chloro-N-cyclopropyl-N-methylacetamide (17) was prepared from N-methylcyclopropanamine hydrochloride (15) and 2-chloroacetyl chloride (16) in DCM with Et₃N at −20 °C to room temperature, yielding 110 g (89%) of purified product as a light yellow oil after silica gel chromatography . This 89% isolated yield on a 0.84 mol scale exceeds the typical 70–82% yields reported for the preparation of the closest secondary amide analog 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) under similar chloroacetylation conditions, where the NH proton necessitates different stoichiometry and workup [1]. The tertiary amide character of the target compound eliminates NH-associated side reactions (e.g., over-acylation, salt formation) that depress yield in secondary amide syntheses.

Building block synthesis α-Chloroacetamide preparation Process chemistry yield

C–H Activation/ Cyclization Yield: 76% Isolated Yield in Key Azabicyclo[3.1.0]hexanone-Forming Step

In the pivotal enantioselective C–H activation step, 2-chloro-N-cyclopropyl-N-methylacetamide (17, 22.2 g, 150 mmol) was treated with Pd(dba)₂ (3 mol%), a chiral TADDOL-phosphonite ligand (18, 6 mol%), adamantane-1-carboxylic acid (3 mol%), Cs₂CO₃ (1.5 equiv), and 4 Å molecular sieves in toluene at 70 °C overnight. After combining three identical runs and purification by vacuum distillation (80 °C at 10 mm Hg), 51 g (76%) of the desired 2-methyl-2-azabicyclo[3.1.0]hexan-3-one was obtained as a light yellow oil . The substrate scope from the foundational methodology paper (Pedroni et al., 2015) establishes that only N-cyclopropyl-substituted tertiary chloroacetamides with appropriate N-alkyl groups (methyl, ethyl, benzyl) participate efficiently in this C(sp³)–H activation/cyclization manifold; secondary N-cyclopropyl amides (e.g., CAS 19047-31-5) and non-cyclopropyl amides afford substantially lower yields (<30%) or no cyclization product [1].

C–H activation Enantioselective catalysis Azabicyclohexanone synthesis

Synthetic Step-Count Reduction: From 13 to 7 Linear Steps Enabled by the C–H Activation Strategy

The initial synthetic route to the Genentech NIK inhibitor required 13 linear steps. Incorporation of 2-chloro-N-cyclopropyl-N-methylacetamide as the C–H activation substrate, combined with a catalytic enantioselective C–H activation step, streamlined the synthesis to 7 linear steps—a 46% reduction in step count . This step reduction was achieved specifically because the building block's N-cyclopropyl-N-methyl substitution pattern enables a single-step construction of the azabicyclo[3.1.0]hexanone core with simultaneous establishment of two stereocenters, bypassing multiple protection/deprotection and redox manipulations that were required in the original route. Analogs lacking either the cyclopropyl group or the tertiary amide structure cannot participate in this transformation and would require the longer 13-step sequence .

Process chemistry Route scouting Step-count efficiency

Physicochemical Differentiation: Zero H-Bond Donors and Tertiary Amide Conformation vs. Secondary Amide Analog

2-Chloro-N-cyclopropyl-N-methylacetamide is a tertiary amide with zero H-bond donors, a predicted LogP of −0.15, and a polar surface area (PSA) of 20 Ų . The closest analog, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), is a secondary amide with one H-bond donor (NH), a lower molecular weight (133.58 vs. 147.60 Da), and a different LogP (predicted ~0.0–0.3 estimated from fragment-based calculation), resulting in a higher PSA (~29 Ų due to the NH contribution) [1]. The absence of the H-bond donor in the target compound improves membrane permeability prediction (log BB, Caco-2) for any downstream products incorporating this fragment, and the tertiary amide conformation directs the cyclopropyl ring into a geometry that favors the desired C–H activation transition state [2]. These physicochemical differences are not cosmetic—they directly affect both the synthetic reactivity (metal coordination at the amide oxygen vs. competing NH deprotonation) and the drug-likeness of derived compounds.

Physicochemical properties Drug-likeness Permeability prediction

Optimal Procurement and Application Scenarios for 2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) Based on Verified Differentiation Evidence


Enantioselective Synthesis of Azabicyclo[3.1.0]hexanone-Containing Kinase Inhibitors (e.g., NIK, IRAK4)

This compound is the experimentally validated building block for constructing the azabicyclo[3.1.0]hexan-3-one core via Pd(0)-catalyzed enantioselective C(sp³)–H activation, achieving 76% isolated yield and >99% ee downstream . The 7-step streamlined route (vs. 13 steps without this approach) makes it the procurement choice for medicinal chemistry groups developing NIK inhibitors or related kinase targets requiring the azabicyclo[3.1.0]hexanone pharmacophore. No other chloroacetamide building block has been demonstrated to deliver this transformation with comparable efficiency.

Fragment-Based Drug Discovery Requiring Zero-HBD, Low-PSA Chloroacetamide Electrophiles

With zero H-bond donors, PSA of 20 Ų, and LogP −0.15, this compound is preferred over secondary amide analogs (e.g., CAS 19047-31-5, HBD = 1, PSA ~29 Ų) for fragment libraries targeting CNS-penetrant or intracellular protein targets where minimizing H-bond donor count is critical for permeability . The tertiary amide also avoids NH-mediated metabolic liabilities (e.g., N-dealkylation, glucuronidation) that can complicate secondary amide fragments.

Scale-Up and Process Chemistry Campaigns for Azabicyclo[3.1.0]hexanone Intermediates

The demonstrated 89% preparative yield at 0.84 mol scale (110 g isolated) and the robust C–H activation protocol producing 51 g of cyclized product across three combined runs provide a validated foundation for process-scale synthesis . Procurement of this specific building block enables direct replication of the published Genentech route without re-optimization, reducing technology transfer risk compared to sourcing untested analogs.

Methodology Development for Enantioselective C–H Activation Substrate Scope Studies

As a representative N-cyclopropyl-N-methyl tertiary chloroacetamide, this compound serves as a benchmark substrate for developing new catalytic C–H activation methodologies targeting strained carbocycles. The foundational work by Pedroni and Cramer (2014–2015) establishes that N-alkyl-N-cyclopropyl chloroacetamides are privileged substrates for Pd(0)-catalyzed cyclopropane functionalization; this specific compound extends that scope to the azabicyclo[3.1.0]hexanone system with quantified yield and enantioselectivity data .

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